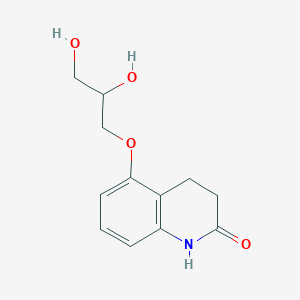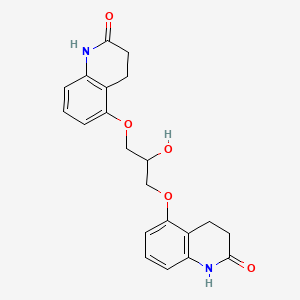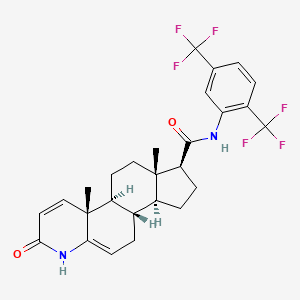
Dutastéride 5-ène
Vue d'ensemble
Description
5,6-Dehydro-17beta-dutasteride, also known as Dutasteride 5-ene, is a chemical compound with the molecular formula C27H28F6N2O2 and a molecular weight of 526.5138 g/mol . It is a derivative of Dutasteride, a medication primarily used to treat benign prostatic hyperplasia. The compound is characterized by its unique structure, which includes multiple fluorine atoms and a complex stereochemistry .
Applications De Recherche Scientifique
5,6-Dehydro-17beta-dutasteride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, 5,6-Dehydro-17beta-dutasteride is used to study the effects of fluorinated compounds on biological systems.
Mécanisme D'action
Mode of Action
Dutasteride 5-ene acts as a dual 5α-reductase inhibitor . It blocks both isoforms of 5α-reductase enzymes in a potent, selective, and irreversible manner . By inhibiting these enzymes, it prevents the conversion of testosterone into DHT . This results in a decrease in DHT levels in the blood by up to 98% .
Biochemical Pathways
The primary biochemical pathway affected by Dutasteride 5-ene is the conversion of testosterone into DHT . This process is catalyzed by the 5α-reductase enzymes . By inhibiting these enzymes, Dutasteride 5-ene effectively blocks this pathway, leading to a significant reduction in DHT levels .
Pharmacokinetics
The pharmacokinetics of Dutasteride 5-ene involves its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 60% . The compound is primarily metabolized in the liver by the CYP3A4 enzyme . It has three active metabolites: 4’-Hydroxydutasteride, 6’-Hydroxydutasteride, and 1,2-Dihydrodutasteride . The elimination half-life of Dutasteride 5-ene is approximately 4–5 weeks . About 40% of the metabolites are excreted in the feces, and 5% is excreted unchanged in the urine .
Result of Action
The primary result of Dutasteride 5-ene’s action is the reduction of DHT levels in the blood . This leads to a decrease in the symptoms of benign prostatic hyperplasia (BPH) in adult males . It can improve symptoms, reduce the risk of acute urinary retention, and decrease the need for BPH-related surgery .
Action Environment
The action, efficacy, and stability of Dutasteride 5-ene can be influenced by various environmental factors. For instance, the formulation of the administered medication can significantly impact the bioavailability and peak exposure to Dutasteride 5-ene . Therefore, the choice of formulation is crucial for obtaining the optimal pharmacokinetic properties of Dutasteride 5-ene .
Analyse Biochimique
Biochemical Properties
Dutasteride 5-ene is a dual 5α-reductase inhibitor that blocks both isoforms of the enzyme, type I and type II . These enzymes are responsible for converting testosterone into dihydrotestosterone (DHT), a potent androgen that influences the development of male characteristics and the growth of the prostate gland . By inhibiting these enzymes, Dutasteride 5-ene reduces the levels of DHT in the body, thereby alleviating symptoms of BPH and potentially slowing the progression of androgenetic alopecia .
Cellular Effects
Dutasteride 5-ene has significant effects on various cell types and cellular processes. In prostate cells, it reduces the proliferation and growth of the prostate gland by lowering DHT levels . This reduction in DHT also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in bladder cancer cells, Dutasteride 5-ene has been shown to inhibit cell viability and migration by altering the expression of cancer progression proteins such as metalloproteases, p21, BCL-2, NF-KB, and WNT . These changes suggest that Dutasteride 5-ene can influence cell function and potentially provide therapeutic benefits in cancer treatment.
Molecular Mechanism
At the molecular level, Dutasteride 5-ene exerts its effects by binding to the 5α-reductase enzymes and inhibiting their activity . This inhibition is both potent and selective, leading to a significant reduction in DHT levels. The binding interactions between Dutasteride 5-ene and the 5α-reductase enzymes are irreversible, meaning that the enzyme activity is permanently blocked . This mechanism of action is crucial for the therapeutic effects of Dutasteride 5-ene in treating BPH and androgenetic alopecia.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dutasteride 5-ene have been observed to change over time. The compound has a long half-life, which means it remains active in the body for an extended period . Studies have shown that Dutasteride 5-ene can maintain its inhibitory effects on 5α-reductase enzymes for several weeks, leading to sustained reductions in DHT levels . The stability and degradation of the compound can vary depending on the formulation and storage conditions . Long-term studies have also indicated that continuous use of Dutasteride 5-ene can lead to persistent changes in cellular function and gene expression .
Dosage Effects in Animal Models
The effects of Dutasteride 5-ene vary with different dosages in animal models. At lower doses, the compound effectively reduces DHT levels and alleviates symptoms of BPH without causing significant adverse effects . At higher doses, Dutasteride 5-ene can lead to toxic effects, including sexual dysfunction and changes in hormone levels . These threshold effects highlight the importance of careful dosage management to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Dutasteride 5-ene is metabolized primarily in the liver by the cytochrome P450 enzyme CYP3A4 . The metabolic pathways involve the conversion of Dutasteride 5-ene into several active metabolites, including 4’-hydroxydutasteride, 6’-hydroxydutasteride, and 1,2-dihydrodutasteride . These metabolites retain the ability to inhibit 5α-reductase enzymes, contributing to the overall therapeutic effects of the compound . The metabolism of Dutasteride 5-ene also affects metabolic flux and metabolite levels, influencing the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
Dutasteride 5-ene is transported and distributed within cells and tissues through various mechanisms. The compound is highly lipophilic, allowing it to easily cross cell membranes and accumulate in target tissues such as the prostate gland . Dutasteride 5-ene is also highly bound to plasma proteins, which facilitates its transport in the bloodstream and distribution to different parts of the body . The localization and accumulation of Dutasteride 5-ene in specific tissues are crucial for its therapeutic effects.
Subcellular Localization
The subcellular localization of Dutasteride 5-ene is primarily in the endoplasmic reticulum (ER) membrane, where the 5α-reductase enzymes are located . This localization is essential for the compound’s activity, as it allows Dutasteride 5-ene to directly interact with and inhibit the enzymes responsible for DHT production . The targeting signals and post-translational modifications that direct Dutasteride 5-ene to the ER membrane are critical for its function and efficacy.
Méthodes De Préparation
The synthesis of 5,6-Dehydro-17beta-dutasteride involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of the compound is synthesized through a series of reactions, including cyclization and functional group transformations.
Introduction of fluorine atoms: Fluorine atoms are introduced into the molecule using fluorinating agents under controlled conditions.
Final modifications:
Industrial production methods for 5,6-Dehydro-17beta-dutasteride are similar to the laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimization of reaction conditions to improve yield and reduce production costs .
Analyse Des Réactions Chimiques
5,6-Dehydro-17beta-dutasteride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
5,6-Dehydro-17beta-dutasteride is similar to other fluorinated compounds and derivatives of Dutasteride. Some of the similar compounds include:
Dutasteride: The parent compound of 5,6-Dehydro-17beta-dutasteride, used primarily in the treatment of benign prostatic hyperplasia.
Finasteride: Another compound used to treat similar medical conditions, but with a different structure and mechanism of action.
Fluorinated steroids: A class of compounds with similar structural features and applications in medicine and research.
5,6-Dehydro-17beta-dutasteride is unique due to its specific fluorination pattern and stereochemistry, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
(1S,3aS,3bS,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,8,10,12-13,15-17,19H,4,6-7,9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVKJVHUCYJJMX-ULLAOQFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5C3(C=CC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5[C@@]3(C=CC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430804-85-5 | |
| Record name | (17beta)-N-(2,5-Bis(trifluoromethyl)phenyl)-3-oxo-4-azaandrost-1,5(6)-diene-17-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430804855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DUTASTERIDE 5-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V04SYO936V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


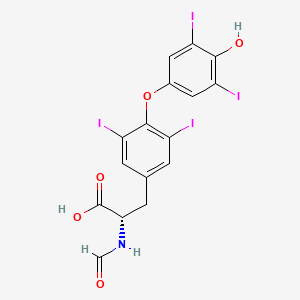
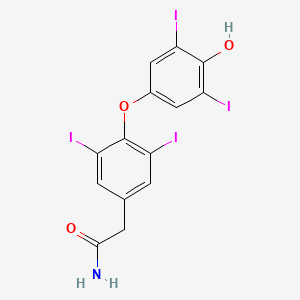

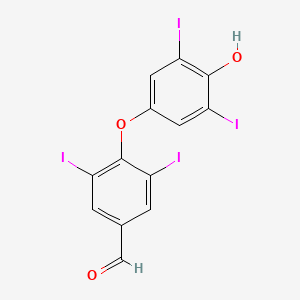
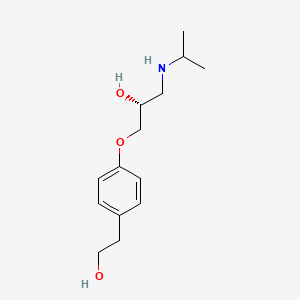
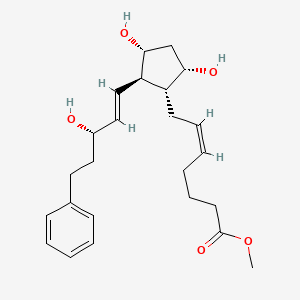
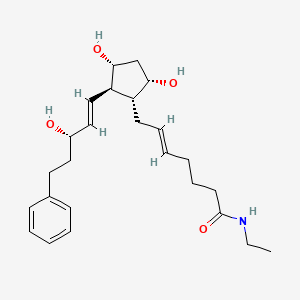
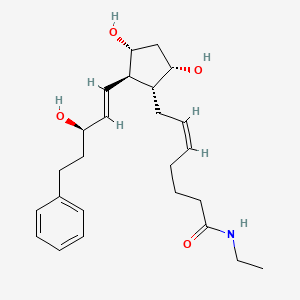
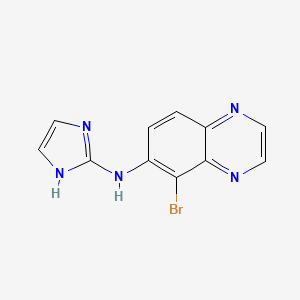

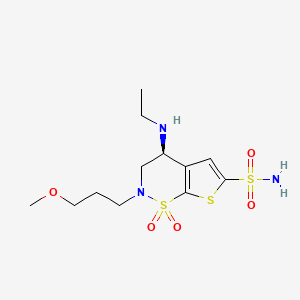
![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)
